molecular formula C21H16N6OS3 B4596385 N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide

Cat. No.: B4596385
M. Wt: 464.6 g/mol
InChI Key: SAMOBUOXBBOJHS-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide is a useful research compound. Its molecular formula is C21H16N6OS3 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.05477268 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6OS3/c28-17(22-19-23-18(31-26-19)15-9-5-2-6-10-15)11-12-29-20-24-25-21-27(20)16(13-30-21)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMOBUOXBBOJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NC4=NSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

CCG-23884 plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial-mesenchymal transition (EMT). The compound inhibits the nuclear accumulation of MRTF-A, thereby affecting gene expression and cellular processes related to EMT. Additionally, CCG-23884 has been shown to modulate mitochondrial functions by inhibiting oxidative phosphorylation and increasing glycolytic rates. These interactions highlight the compound’s potential in regulating cellular metabolism and gene expression.

Cellular Effects

CCG-23884 exerts various effects on different types of cells and cellular processes. It has been reported to inhibit cell migration and angiogenesis in endothelial cells, fibroblasts, and melanoma cells by modulating the Rho/SRF signaling pathway. The compound also affects mitochondrial functions, leading to reduced oxidative phosphorylation and increased glycolysis. These cellular effects suggest that CCG-23884 can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular processes and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CCG-23884 have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that CCG-23884 can maintain its inhibitory effects on MRTF-A and mitochondrial functions over extended periods, although the exact temporal dynamics may vary depending on the experimental conditions. Understanding these temporal effects is essential for optimizing the use of CCG-23884 in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of CCG-23884 vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell migration and angiogenesis without causing significant toxicity. At higher doses, CCG-23884 may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and gene expression. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

CCG-23884 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of oxidative phosphorylation and promotion of glycolysis suggest its role in modulating metabolic flux and metabolite levels. Additionally, CCG-23884’s interactions with mitochondrial genes and proteins further emphasize its impact on cellular energy metabolism and overall metabolic pathways.

Transport and Distribution

The transport and distribution of CCG-23884 within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s ability to inhibit MRTF-A nuclear import indicates its potential to affect intracellular localization and accumulation. Understanding the transport and distribution mechanisms of CCG-23884 is crucial for optimizing its therapeutic applications and ensuring targeted delivery to specific cellular compartments.

Subcellular Localization

CCG-23884 exhibits specific subcellular localization patterns that influence its activity and function. The compound’s binding to the N-terminal basic domain of MRTF-A directs it to the cytoplasm, preventing its nuclear import. This subcellular localization is essential for its inhibitory effects on the Rho signaling pathway and gene expression. Additionally, CCG-23884’s impact on mitochondrial functions suggests its localization within mitochondria, further highlighting its role in regulating cellular energy metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.